Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a molecular formula of C9H8ClNO2S. This compound is part of the thieno[3,2-b]pyrrole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The structure of this compound includes a thieno[3,2-b]pyrrole core, which is fused with a carboxylate ester and a chlorine atom, making it a versatile intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry .
Mode of Action
It’s worth noting that thieno[3,2-b]pyrrole-5-carboxamides have been reported to inhibit alphaviruses and exhibit a broad spectrum of antiviral activity .
Biochemical Pathways
Some carboxamides were reported to inhibit neurotropic alphaviruses and reversibly inhibit lysine-specific demethylases, which regulate histone methylation .
Result of Action
It’s worth noting that thieno[3,2-b]pyrroles without a carboxamide functionality behaved as allosteric inhibitors of hepatitis c virus ns5b polymerase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl diazoacetate under acidic conditions to form the thieno[3,2-b]pyrrole core. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The thieno[3,2-b]pyrrole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Ethyl 2-amino-4h-thieno[3,2-b]pyrrole-5-carboxylate.
Oxidation: Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-sulfoxide.
Reduction: Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-methanol.
Scientific Research Applications
Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and conductive polymers.
Comparison with Similar Compounds
Ethyl 2-amino-4h-thieno[3,2-b]pyrrole-5-carboxylate: Similar structure but with an amino group instead of chlorine.
Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-sulfoxide: Oxidized form with a sulfoxide group.
Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-methanol: Reduced form with a hydroxyl group.
Uniqueness: Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its combination of a chlorine atom and an ester group, which provides a balance of reactivity and stability. This makes it a versatile intermediate for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPKBRQZJGXOFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(S2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-38-4 | |
Record name | Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332099-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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